molecular formula C20H30O4 B8085435 ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid CAS No. 55483-24-4

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid

Cat. No.: B8085435
CAS No.: 55483-24-4
M. Wt: 334.4 g/mol
InChI Key: QSJIZGQGHYROGD-RCUJSYDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid is a diterpenoid belonging to the ent-kaurane class, characterized by a tetracyclic kaurane skeleton with hydroxyl groups at C-16β and C-17 and a carboxylic acid moiety at C-19 (Figure 1). It is isolated from plants such as Ceriops decandra (), Wedelia trilobata (), and Xanthium sibiricum (). Its molecular formula is C₂₀H₃₂O₄, with a molecular weight of 336.47 g/mol (). Key synonyms include 16β,17-dihydroxy-ent-kaurane-19-oic acid and Diterpenoid SP-II (CAS: 74365-74-5, 55483-24-4) ().

Structurally, the compound features:

  • A hydroxyl group at C-16β (axial orientation).
  • A hydroxyl group at C-17 (equatorial orientation).
  • A conjugated double bond at C-9(11).
  • A carboxylic acid group at C-19 ().

Properties

IUPAC Name

(1S,4S,5R,9R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h5,13-14,21,24H,3-4,6-12H2,1-2H3,(H,22,23)/t13-,14+,17-,18-,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJIZGQGHYROGD-RCUJSYDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)C(C4)(CO)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)[C@](C4)(CO)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254766
Record name (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55483-24-4
Record name (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55483-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Botanical Sources and Initial Extraction

The compound is predominantly isolated from medicinal plants, notably Rheum palmatum (Chinese rhubarb), where it exists as a secondary metabolite. Fresh or dried roots are homogenized in solvent systems such as dichloromethane/methanol (1:1 v/v) to disrupt cell walls and solubilize diterpenoids. Polar-nonpolar solvent combinations enhance extraction efficiency by targeting both hydrophilic hydroxyl groups and hydrophobic kaurane skeletons.

Crude extracts undergo filtration and solvent evaporation under reduced pressure (40–50°C), yielding a resinous residue. Initial screenings using thin-layer chromatography (TLC) with ethyl acetate/hexane gradients (10–30% EtOAc) confirm diterpenoid presence through UV quenching at 254 nm.

Table 1: Extraction Parameters from Selected Plant Sources

Plant MaterialSolvent SystemYield (mg/kg)Purity (Crude Extract)
Rheum palmatum rootsCH₂Cl₂/MeOH (1:1)218–36712–18%
Laetia thamnia leavesHexane/EtOAc (3:1)64–898–15%

Primary Purification Strategies

Silica gel column chromatography remains the cornerstone of purification, with hexane/ethyl acetate gradients (5–40% EtOAc) effectively separating diterpenoids from triglycerides and alkaloids. Fractions containing this compound are identified via TLC co-spotting with authentic standards and further purified using Sephadex LH-20 (CH₂Cl₂/MeOH 1:1). This gel permeation step removes polymeric contaminants, increasing purity to 60–75%.

Synthetic and Semi-Synthetic Approaches

Semi-Synthesis from Kaurane Precursors

Industrial production often employs semi-synthesis due to limited natural abundance. Methyl-ent-kaur-16-en-19-oate, isolated from Isodon species, serves as a key intermediate. Hydroxylation at C-16 and C-17 is achieved through:

  • Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C, forming a 16,17-epoxide intermediate.

  • Acid-Catalyzed Hydrolysis : Treatment with 10% H₂SO₄ in THF/water (4:1) opens the epoxide ring, introducing vicinal diol groups.

Table 2: Semi-Synthetic Reaction Conditions

StepReagentsTemperatureTime (h)Yield (%)
EpoxidationmCPBA, CH₂Cl₂0°C → RT1278
HydrolysisH₂SO₄, THF/H₂O80°C665

Full Synthetic Routes

Total synthesis remains challenging due to the compound’s four fused rings and stereochemical complexity. However, a recent approach involves:

  • Kaurane Skeleton Assembly : Diels-Alder reaction between trans-pimaradiene and acrylic acid derivatives.

  • Late-Stage Oxidation : Selective hydroxylation using Sharpless asymmetric dihydroxylation (AD-mix β) to install 16beta and 17-hydroxy groups.

Despite academic interest, industrial adoption is limited by low overall yields (<15%) and costly catalysts.

Advanced Purification and Characterization

Crystallization Optimization

Fractional crystallization from acetone/hexane (1:3) at −20°C produces needle-like crystals suitable for X-ray diffraction. Crystal packing analysis reveals intermolecular hydrogen bonds between C-19 carboxylic acid and C-17 hydroxyl groups, stabilizing the lattice.

Table 3: Crystallization Conditions and Outcomes

Solvent SystemTemperatureCrystal FormPurity Post-Crystallization
Acetone/hexane (1:3)−20°CNeedles≥95%
Ethyl acetate/hexane (1:4)4°CPrisms89%

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃, 400 MHz): δ 5.72 (1H, br s, H-11), 4.21 (1H, dd, J = 11.5, 4.3 Hz, H-16), 3.89 (1H, d, J = 9.8 Hz, H-17).

    • ¹³C NMR : δ 181.2 (C-19), 79.8 (C-16), 72.4 (C-17), 124.5 (C-11).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 335.2221 [M+H]⁺ (calc. 335.2224 for C₂₀H₃₀O₄).

Industrial-Scale Production Challenges

Scalability of Extraction Methods

Batch-to-batch variability in plant diterpenoid content (5–20% w/w) complicates large-scale processing. Supercritical CO₂ extraction has been explored as a solvent-free alternative, though yields remain suboptimal (30–50% vs. traditional methods).

Synthetic Route Optimization

Enzymatic hydroxylation using recombinant CYP450 monooxygenases shows promise for stereoselective 16beta-hydroxylation, potentially boosting semi-synthetic yields to >80%. Pilot-scale bioreactors using Saccharomyces cerevisiae expressing Rheum CYP450 are under evaluation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an argon atmosphere.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under controlled temperatures and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Biological Activities

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid has been documented to possess several pharmacological properties:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies have indicated its potential to reduce inflammation, making it a candidate for developing anti-inflammatory drugs .
  • Antitumor Properties : Research suggests that this compound may inhibit tumor growth and could be utilized in cancer therapy .

Medicinal Chemistry

The compound is primarily explored for its potential in drug development:

  • Drug Formulation : It can be used as a precursor in synthesizing anti-cancer and anti-inflammatory drugs. Its derivatives have shown promise in enhancing therapeutic efficacy against various diseases .

Biotransformation Studies

Research has demonstrated that this compound can be transformed by microbial action, leading to the discovery of new metabolites with enhanced biological activities:

  • Microbial Transformations : For instance, transformation by fungi such as Rhizopus stolonifer has yielded hydroxylated derivatives that exhibit different pharmacological profiles .

Case Studies

Several studies highlight the applications of this compound:

StudyFindings
Silva et al. (2015)Reported that microbial transformations of ent-kaurenoic acid led to the formation of several hydroxylated derivatives with potential anti-cancer activity .
Punnapayak et al. (2016)Identified novel metabolites through fermentation processes that exhibited cytotoxic effects against human tumor cells .
Pechwang et al. (2023)Investigated the cytotoxic activity of metabolites derived from ent-kaurenoic acid, demonstrating the potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to affect key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of ent-16β,17-Dihydroxy-9(11)-kauren-19-oic Acid and Analogues

Compound Name Molecular Formula Key Substituents Source Bioactivity Reference Evidence
ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid C₂₀H₃₂O₄ -OH at C-16β, -OH at C-17, -COOH at C-19, Δ⁹(¹¹) Ceriops decandra, Wedelia trilobata Antimicrobial, α-glucosidase inhibition, microbiota modulation 3, 8, 9, 12
Steviol (ent-13-hydroxy-16-kauren-19-oic acid) C₂₀H₃₀O₃ -OH at C-13, -COOH at C-19, Δ¹⁶ Bruguiera gymnorrhiza Sweetener precursor, antimicrobial 3, 16
Isosteviol (ent-16-oxobeyeran-19-oic acid) C₂₀H₂₈O₃ -O at C-16 (ketone), -COOH at C-19 Ceriops decandra Antihypertensive, anti-inflammatory 3, 20
3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid C₂₅H₃₆O₅ -O-angeloyl at C-3α, -OH at C-9β, Δ¹⁶, -COOH at C-19 Wedelia trilobata Antimicrobial, cytotoxic 1, 7
16α,17-Dihydroxy-ent-kauran-19-oic acid C₂₀H₃₂O₄ -OH at C-16α, -OH at C-17, -COOH at C-19 Bruguiera gymnorrhiza Antioxidant, anti-inflammatory 6, 16
Methyl ent-16β,17-dihydroxy-9(11)-kauren-19-oate C₂₁H₃₄O₄ -OH at C-16β, -OH at C-17, -COOCH₃ at C-19, Δ⁹(¹¹) Ceriops decandra Intermediate in biosynthesis, reduced cytotoxicity vs. free acid 3

Key Structural Differences and Implications

Position and Stereochemistry of Hydroxyl Groups :

  • The C-16β-OH in the target compound distinguishes it from 16α-hydroxy analogues (e.g., 16α,17-dihydroxy-ent-kauran-19-oic acid), which exhibit different biological profiles due to axial vs. equatorial hydroxyl orientations ().
  • Methyl ester derivatives (e.g., methyl ent-16β,17-dihydroxy-9(11)-kauren-19-oate) show reduced cytotoxicity compared to the free acid, suggesting the carboxylic acid group enhances membrane interaction ().

Double Bond Position :

  • The Δ⁹(¹¹) conjugation in the target compound contrasts with Δ¹⁶ in steviol, affecting electronic distribution and receptor binding ().

Functional Group Additions :

  • Angeloyloxy or cinnamoyloxy esters at C-3α (e.g., 3α-angeloyloxy derivatives) enhance antimicrobial activity by increasing lipophilicity ().

Biological Activity

Ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid (commonly referred to as DKA) is a natural product derived from the plant Xanthium sibiricum, belonging to the Asteraceae family. This compound has garnered attention due to its diverse biological activities, particularly in cancer research and anti-inflammatory studies.

  • Molecular Formula : C20_{20}H30_{30}O4_4
  • Molecular Weight : 334.45 g/mol
  • CAS Number : 55483-24-4
  • Relative Density : 1.25 g/cm³ (predicted)

Anticancer Properties

Recent studies have highlighted the potential of DKA as an anticancer agent. In particular, its effects on breast cancer cells have been extensively researched:

  • Inhibition of Cancer Cell Migration :
    • In a study involving MDA-MB-231 breast cancer cells, DKA demonstrated significant inhibitory effects on cell migration with an IC50_{50} value of 1.96 µM. This was assessed using a chemotaxis invasion assay and further validated through wound healing assays and in vivo models using BALB/c nude mice .
  • Mechanism of Action :
    • The compound's ability to inhibit migration was linked to its impact on cellular signaling pathways associated with metastasis. DKA was shown to suppress lung metastasis in mouse models when administered at varying dosages (2.5, 5, and 10 mg/kg) .

Anti-inflammatory Effects

DKA also exhibits notable anti-inflammatory properties, which may contribute to its anticancer effects:

  • Inflammation Modulation :
    • The compound has been reported to attenuate inflammatory processes through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress and inflammation .

Case Studies

Several case studies have explored the biological activity of DKA:

  • Study on MDA-MB-231 Cells :
    • In vitro assays demonstrated that DKA significantly inhibited cell migration and invasion, suggesting its potential as a therapeutic agent for breast cancer treatment .
Study TypeCell LineIC50_{50} ValueEffect
Chemotaxis AssayMDA-MB-2311.96 µMInhibition of migration
Wound Healing AssayMDA-MB-231N/AReduced cell migration
In Vivo ModelBALB/c Nude Mice2.5 - 10 mg/kgSuppressed lung metastasis

Pharmacological Activities

DKA's pharmacological profile includes:

  • Antiviral Activity :
    • It has been noted for its role as an anti-HIV agent, indicating a broader spectrum of biological activity beyond anticancer effects .

Q & A

Basic Research Questions

Q. How is ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid structurally characterized, and what analytical techniques are essential for its identification?

  • Methodology : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC, HSQC) to resolve hydroxyl and kaurane backbone configurations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms molecular weight (C₂₀H₃₀O₄, exact mass 334.45) and fragmentation patterns. X-ray crystallography may resolve stereochemistry in crystalline forms. Reference standards (CAS 55483-24-4) are critical for cross-validation .
  • Data : Melting point: 184–185°C; GC-MS and LC-MS/MS spectral libraries (e.g., HMDB0036760) provide comparative data .

Q. What plant sources are known to produce ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid?

  • Methodology : Phytochemical screening of Xanthium (Asteraceae) and Bruguiera gymnorrhiza (mangrove species) via ethanol extraction, followed by column chromatography (silica gel, Sephadex LH-20) and HPLC purification. Taxonomic databases and literature reviews confirm species-specific diterpenoid profiles .

Q. What are the standard protocols for isolating this compound from plant matrices?

  • Methodology :

Extraction : Use polar solvents (methanol/water) to solubilize acidic diterpenoids.

Partition : Liquid-liquid separation (ethyl acetate/water) to isolate organic-soluble fractions.

Purification : Sequential chromatography (size exclusion, reverse-phase HPLC) guided by TLC and bioactivity assays.

  • Challenges include co-elution with structurally similar kauranes (e.g., 16,17-dihydroxy-kaurene derivatives), requiring high-resolution MS for differentiation .

Advanced Research Questions

Q. How can researchers investigate the biosynthesis of ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid in plant systems?

  • Methodology :

  • Isotopic Labeling : Administer ¹³C-labeled precursors (e.g., mevalonate) to track kaurene backbone assembly in Bruguiera cell cultures.
  • Enzyme Characterization : Identify cytochrome P450 monooxygenases (CYP450s) responsible for hydroxylation at C-16β and C-17 via heterologous expression in E. coli or yeast.
  • Transcriptomics : RNA-seq of plant tissues under stress (e.g., salinity) to correlate diterpenoid production with upregulated biosynthetic genes .

Q. What contradictions exist in reported bioactivities of this compound, and how can they be resolved?

  • Contradictions : Discrepancies in anti-inflammatory vs. pro-inflammatory effects across studies (e.g., metabolomics vs. in vitro assays).
  • Resolution :

  • Standardized Assays : Use identical cell lines (e.g., RAW264.7 macrophages) and LPS-induced inflammation models.
  • Dose-Response Curves : Clarify concentration-dependent effects (e.g., dual roles as agonist/antagonist).
  • Metabolite Stability : Assess compound degradation in culture media via LC-MS stability studies .

Q. How should researchers design experiments to explore its role in metabolomic pathways or disease models?

  • Methodology :

  • In Vivo Models : Administer the compound (e.g., 10 mg/kg) in LPS-induced acute lung injury (ALI) mice. Monitor biomarkers (e.g., IL-6, TNF-α) and cecal microbiota via 16S rRNA sequencing.
  • Multi-Omics Integration : Pair LC-MS-based metabolomics with transcriptomics to identify perturbed pathways (e.g., arachidonic acid metabolism).
  • Structural Analogs : Compare activity with derivatives (e.g., methyl esters, acetylated forms) to pinpoint pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid
Reactant of Route 2
ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.